molecular formula C7H9Br2N B1372497 3-Bromo-N-methylaniline hydrobromide CAS No. 1159823-24-1

3-Bromo-N-methylaniline hydrobromide

Cat. No. B1372497
M. Wt: 266.96 g/mol
InChI Key: OPLNVRLVTQPHCH-UHFFFAOYSA-N
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Description

3-Bromo-N-methylaniline hydrobromide is a chemical compound with the molecular formula C7H9Br2N . It is used as a pharmaceutical intermediate and chemical intermediate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N-methylaniline hydrobromide consists of a benzene ring substituted with a bromine atom and a methylaniline group . The average molecular weight is 186.049 Da .


Physical And Chemical Properties Analysis

3-Bromo-N-methylaniline hydrobromide has a molecular weight of 266.96 g/mol. The related compound, 3-Bromo-N-methylaniline, has a refractive index of 1.6120, a boiling point of 253 °C, and a density of 1.461 g/mL at 25 °C .

Scientific Research Applications

1. Organic Synthesis

3-Bromo-N-methylaniline hydrobromide is a chemical compound that finds applications in organic synthesis. For instance, it can be involved in the bromination reactions of hydrochlorides of certain dihydropyrimidine derivatives. Such reactions are significant in the field of medicinal chemistry and drug development. One study details the synthesis of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones and their subsequent transformation into bromine derivatives (Mukarramov, 2014).

2. Non-Linear Optical Properties

Another application involves the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These compounds, created through Suzuki cross-coupling reactions, exhibit unique non-linear optical properties, making them of interest in the field of materials science and photonics. A study explored these properties along with the reactivity and structural features of these compounds (Rizwan et al., 2021).

3. Environmental Science

In environmental science, 3-Bromo-N-methylaniline hydrobromide can be used in studies related to air and soil pollutants. For example, research on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis involves the use of similar brominated compounds. Such studies are crucial in understanding and mitigating the environmental impact of industrial chemicals (Yang et al., 2015).

4. Crystal Structure Analysis

The compound also has applications in the field of crystallography. Bromination reactions involving hydroxyimidazoles have been studied, with the synthesis and crystal structures of various hydrobromide compounds being determined. This area of research is essential for the development of new materials and the understanding of molecular interactions (Laus et al., 2012).

Safety And Hazards

3-Bromo-N-methylaniline hydrobromide is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

3-bromo-N-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLNVRLVTQPHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methylaniline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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